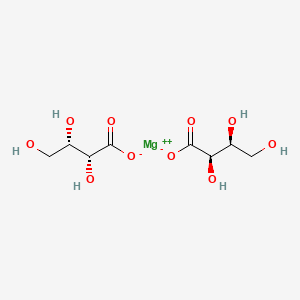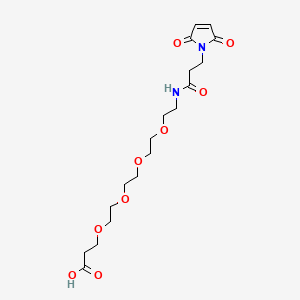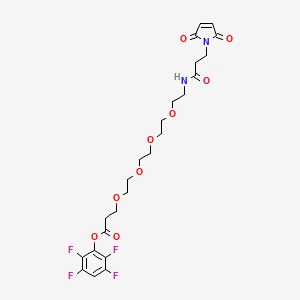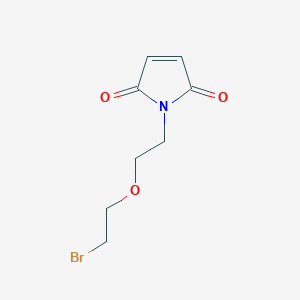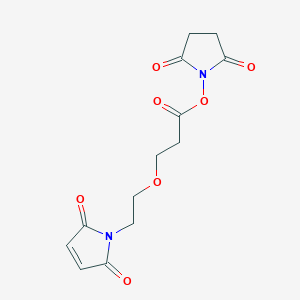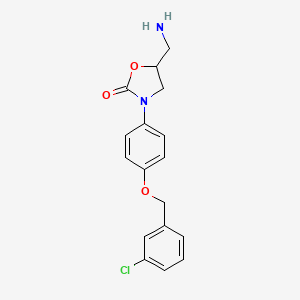
2-Oxazolidinone, 5-(aminomethyl)-3-(4-((3-chlorophenyl)methoxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MD 220661 is an inhibitor of semicarbazide-sensitive amine oxidase (SSAO), and a substrate of the enzyme.
Aplicaciones Científicas De Investigación
Oxazolidinones as a New Class of Synthetic Antimicrobials
Oxazolidinones, including the compound "2-Oxazolidinone, 5-(aminomethyl)-3-(4-((3-chlorophenyl)methoxy)phenyl)-", represent a novel class of synthetic antimicrobial agents. Their unique mechanism of protein synthesis inhibition primarily displays bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2000). Linezolid, an oxazolidinone selected for clinical development, exhibits near-complete oral bioavailability, favorable pharmacokinetic, and toxicity profiles. It has proven highly active in vivo against infections due to common gram-positive pathogens (Dresser & Rybak, 1998).
Oxazolidinones in Clinical Practice and Antibacterial Research
Oxazolidinones, like linezolid and tedizolid, have become important antimicrobials in treating Gram-positive infections, particularly involving methicillin-resistant Staphylococcus aureus strains. Their pharmacology, including structure-activity relationships, mode of action, pharmacokinetics, and drug–drug interactions, has been extensively reviewed. Although associated with toxicities like myelosuppression and neuropathy, particularly during prolonged treatment periods, their significance in treating extensively drug-resistant tuberculosis and other infections is noteworthy (Douros, Grabowski, & Stahlmann, 2015).
Innovation in Oxazolidinone Derivatives
Efforts to find new oxazolidinone-based antibacterial agents with an improved biological profile have been considerable. Although significant achievements are evident, and a large number of oxazolidinone derivatives are under study, it's still uncertain if these new compounds will soon reach the market (Poce et al., 2008).
Oxazolidinone Hybrids for Anti-MRSA Activity
The threat posed by methicillin-resistant Staphylococcus aureus (MRSA) and the limited therapeutic options against invasive MRSA infections highlight the urgent need for novel anti-MRSA agents. Oxazolidinone-containing hybrids, by interacting with multiple targets or counterbalancing known side effects, have shown potential as effective scaffolds for developing new anti-MRSA agents (Jiang, Liu, & Gao, 2020).
Propiedades
Número CAS |
73423-35-5 |
|---|---|
Fórmula molecular |
C17H17ClN2O3 |
Peso molecular |
332.784 |
Nombre IUPAC |
5-(aminomethyl)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H17ClN2O3/c18-13-3-1-2-12(8-13)11-22-15-6-4-14(5-7-15)20-10-16(9-19)23-17(20)21/h1-8,16H,9-11,19H2 |
Clave InChI |
MNXGEQXWGHAVJR-UHFFFAOYSA-N |
SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl)CN |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MD 220661; MD-220661; MD220661 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



